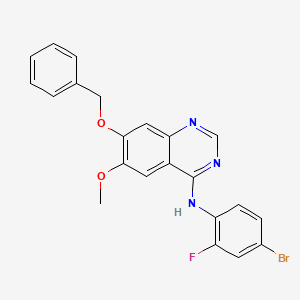

Methyl 2-amino-3,5-dimethylbenzoate

Vue d'ensemble

Description

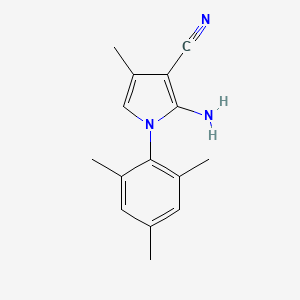

Methyl 2-amino-3,5-dimethylbenzoate, also known as 2-Amino-3,5-dimethylbenzoic acid methyl ester, is a synthetic organic compound used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 97-99 °C and a boiling point of 265-267 °C. The compound is soluble in methanol, ethanol, and glacial acetic acid, and slightly soluble in water. It is used in a range of synthetic organic chemistry applications, including as a reagent in organic synthesis, a catalyst in organic reactions, and a starting material for drug synthesis.

Applications De Recherche Scientifique

Crystal Structure Analysis :

- Methyl 3,5-dimethylbenzoate has been studied for its crystal structure, revealing C—H⋯O=C bonded molecules arranged in layers. This understanding can contribute to the development of new materials and the study of molecular interactions (Ebersbach, Seichter, & Mazik, 2022).

Synthesis Processes :

- Research on the synthesis of 2-Amino-4,5-Dimethylbenzoic Acid from 3,4-dimethyl aniline highlights the potential of Methyl 2-amino-3,5-dimethylbenzoate in synthetic chemistry. This process involves various stages like condensation, cyclization, and oxidation, which are fundamental in organic synthesis (Cheng Lin, 2013).

Charge Transfer Complex Formation :

- The study of charge transfer interactions between certain amino heterocyclic donors and chloranilic acid in acetonitrile includes compounds similar to Methyl 2-amino-3,5-dimethylbenzoate. Understanding these interactions is crucial for applications in molecular electronics and sensor design (Al-Attas, Habeeb, & Al-Raimi, 2009).

Chemical Reagents and Inhibitors :

- Studies on methyl substituted compounds like Methyl 2-amino-3,5-dimethylbenzoate have identified their use as chemical reagents and corrosion inhibitors. For instance, bipyrazolic derivatives have been synthesized and investigated for their efficacy in preventing corrosion, demonstrating the potential industrial applications of these compounds (Missoum et al., 2013).

Pharmaceutical Applications :

- Some studies have explored the derivatives of Methyl 2-amino-3,5-dimethylbenzoate in the context

Metabolism Studies :

- Research on Rhodococcus rhodochrous N75 has shown that compounds like 3,5-dimethylbenzoic acid, closely related to Methyl 2-amino-3,5-dimethylbenzoate, are oxidized via the ortho-pathway. This contributes to our understanding of microbial metabolism and its applications in bioremediation and biochemical pathways (Schmidt et al., 1994).

Exploration of Mutagenicity :

- Investigations into the mutagenicity of compounds like 2-Amino-3-methylimidazo[4,5-f]quinoline, which is structurally similar to Methyl 2-amino-3,5-dimethylbenzoate, provide insights into the potential health risks and genetic impacts of these compounds, important in environmental health and toxicology studies (Nagao et al., 1981).

Material Science and Organic Synthesis :

- The synthesis of derivatives like methyl 2,4-dihydroxy-6-methylbenzoates and related compounds demonstrates the versatility of Methyl 2-amino-3,5-dimethylbenzoate in organic synthesis and material science. Such studies are pivotal in the development of new materials and complex organic molecules (Barrett, Morris, & Barton, 1981).

Propriétés

IUPAC Name |

methyl 2-amino-3,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-4-7(2)9(11)8(5-6)10(12)13-3/h4-5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCRCNXSQYQLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)OC)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443676 | |

| Record name | METHYL 2-AMINO-3,5-DIMETHYLBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-3,5-dimethylbenzoate | |

CAS RN |

206551-23-7 | |

| Record name | METHYL 2-AMINO-3,5-DIMETHYLBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

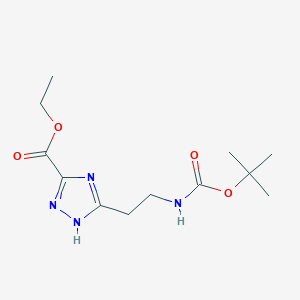

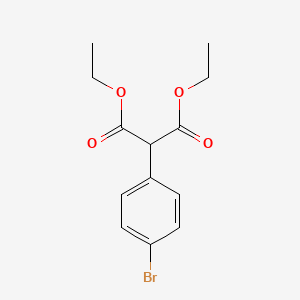

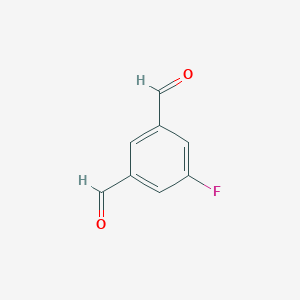

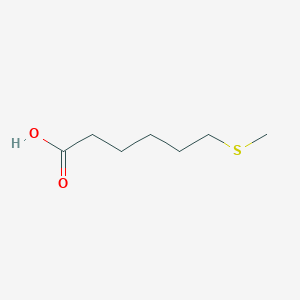

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1313167.png)

![Imidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B1313177.png)

![6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol](/img/structure/B1313181.png)

![2,8-Diazaspiro[4.5]decan-3-one](/img/structure/B1313187.png)